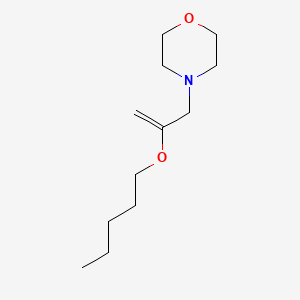
4-(2-Pentyloxyallyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Pentyloxyallyl)morpholine is a chemical compound that belongs to the morpholine family. Morpholine is a heterocyclic amine that contains both amine and ether functional groups. This compound is characterized by the presence of a morpholine ring substituted with a 2-pentyloxyallyl group. Morpholine derivatives are widely used in various fields, including pharmaceuticals, agrochemicals, and industrial applications, due to their unique chemical properties.
Vorbereitungsmethoden
The synthesis of 4-(2-Pentyloxyallyl)morpholine can be achieved through several synthetic routes. One common method involves the reaction of morpholine with 2-pentyloxyallyl chloride in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The product is then purified through distillation or recrystallization.
Industrial production methods for morpholine derivatives often involve large-scale reactions using continuous flow reactors. These methods ensure high yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
4-(2-Pentyloxyallyl)morpholine undergoes various chemical reactions typical of secondary amines. Some of the common reactions include:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced morpholine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to form new derivatives.
Acylation: Acylation reactions with acyl chlorides or anhydrides can introduce acyl groups into the morpholine ring.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-(2-Pentyloxyallyl)morpholine has several scientific research applications across different fields:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It can be used in the development of new therapeutic agents.
Medicine: Morpholine derivatives are explored for their potential use in treating various medical conditions, including cancer and infectious diseases. The compound’s ability to interact with biological targets makes it a valuable candidate for drug development.
Industry: In industrial applications, this compound is used as a corrosion inhibitor, solvent, and emulsifier. Its chemical stability and compatibility with other substances make it suitable for various industrial processes.
Wirkmechanismus
The mechanism of action of 4-(2-Pentyloxyallyl)morpholine involves its interaction with specific molecular targets and pathways. As a secondary amine, it can form hydrogen bonds and electrostatic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
In the context of antimicrobial activity, the compound may disrupt the cell membrane integrity of microorganisms, leading to cell lysis and death. In cancer research, it may inhibit the proliferation of cancer cells by interfering with key signaling pathways involved in cell growth and survival.
Vergleich Mit ähnlichen Verbindungen
4-(2-Pentyloxyallyl)morpholine can be compared with other morpholine derivatives to highlight its uniqueness. Similar compounds include:
Morpholine: The parent compound, which lacks the 2-pentyloxyallyl group. It is widely used in organic synthesis and industrial applications.
N-Methylmorpholine: A derivative with a methyl group attached to the nitrogen atom. It is commonly used as a solvent and catalyst in organic reactions.
N-Ethylmorpholine: Similar to N-Methylmorpholine but with an ethyl group. It is used in the production of pharmaceuticals and agrochemicals.
The presence of the 2-pentyloxyallyl group in this compound imparts unique chemical properties, such as increased lipophilicity and potential biological activity, making it distinct from other morpholine derivatives.
Eigenschaften
CAS-Nummer |
64039-14-1 |
|---|---|
Molekularformel |
C12H23NO2 |
Molekulargewicht |
213.32 g/mol |
IUPAC-Name |
4-(2-pentoxyprop-2-enyl)morpholine |
InChI |
InChI=1S/C12H23NO2/c1-3-4-5-8-15-12(2)11-13-6-9-14-10-7-13/h2-11H2,1H3 |
InChI-Schlüssel |
XQCLEJKRQIAVJS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOC(=C)CN1CCOCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


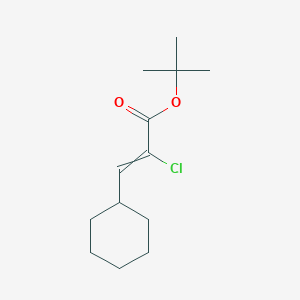


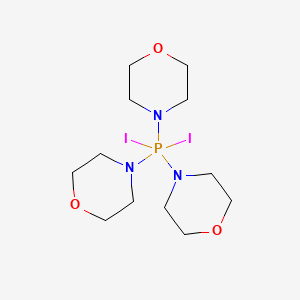



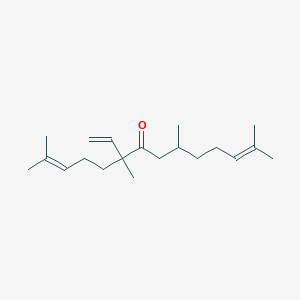
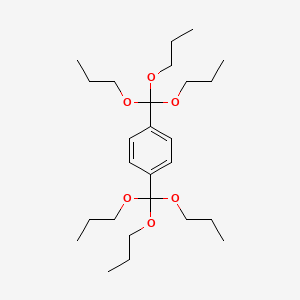




![1,3-Naphthalenedisulfonic acid, 7,7'-[(4,6-dihydroxy-1,3-phenylene)bis(azo)]bis-](/img/structure/B14485289.png)
